4-(Trifluoromethyl)benzhydrol
CAS No.: 395-23-3
Cat. No.: VC21333679
Molecular Formula: C14H11F3O
Molecular Weight: 252.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 395-23-3 |
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Molecular Formula | C14H11F3O |
Molecular Weight | 252.23 g/mol |
IUPAC Name | phenyl-[4-(trifluoromethyl)phenyl]methanol |
Standard InChI | InChI=1S/C14H11F3O/c15-14(16,17)12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10/h1-9,13,18H |
Standard InChI Key | LIZDGCXCDJOWBS-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(F)(F)F)O |
Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(F)(F)F)O |
Introduction
Synthesis and Reaction Mechanisms
Synthetic Routes
The synthesis of 4-(Trifluoromethyl)benzhydrol typically involves Friedel-Crafts alkylation or related methodologies that incorporate trifluoromethyl-substituted intermediates. One common approach includes the reaction of trifluoromethyl-substituted arenes with benzene derivatives under acidic conditions . These reactions often yield both benzophenone derivatives and triarylmethanol derivatives depending on temperature and reagent specificity.
Mechanistic Insights
The trifluoromethyl group introduces electron-withdrawing effects that influence reaction pathways:
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In acidic environments such as CFSOH (triflic acid), protonation of fluorine atoms leads to carbocation intermediates, which subsequently react with benzene to form alcohol derivatives like 4-(Trifluoromethyl)benzhydrol .
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The electron-deficient nature of the trifluoromethyl-substituted ring reduces reactivity in weaker acids, necessitating superacidic conditions for efficient synthesis .
Purification Techniques
Purification of 4-(Trifluoromethyl)benzhydrol often involves flash column chromatography using solvent systems such as ethyl acetate/hexanes mixtures. These methods ensure high purity levels (>97%) suitable for downstream applications .
Physicochemical Properties and Analytical Data
Physical Characteristics
The physical properties of 4-(Trifluoromethyl)benzhydrol are summarized below:
Property | Value | Reference |
---|---|---|
Molecular Formula | ||
Molecular Weight | 252.23 g/mol | |
Melting Point | 59–61°C | |
Boiling Point | 122–124°C (0.4 mmHg) |
These data highlight the compound's thermal stability and suitability for handling under ambient conditions.
Spectroscopic Analysis
Spectroscopic techniques provide valuable insights into the molecular structure:
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NMR Spectroscopy: Proton and carbon spectra reveal characteristic shifts associated with the hydroxyl group and trifluoromethyl substitution.
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Mass Spectrometry (MS): The molecular ion peak at m/z = 252 corresponds to the molecular weight of the compound .
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Infrared (IR) Spectroscopy: The presence of hydroxyl (-OH) stretching vibrations around 3200–3600 cm .
Collision Cross Section Data
Predicted collision cross-section (CCS) values under mass spectrometric conditions provide additional analytical parameters:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H] | 253.08348 | 158.5 |
[M+Na] | 275.06542 | 169.3 |
[M-H] | 251.06892 | 157.8 |
These values aid in identifying and characterizing the compound in complex mixtures .
Applications in Science and Industry
Pharmaceutical Applications
The trifluoromethyl group imparts unique biological activities to compounds like 4-(Trifluoromethyl)benzhydrol, making them valuable intermediates in drug synthesis:
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Enhanced lipophilicity facilitates membrane permeability.
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Electron-withdrawing effects modify binding affinities to biological targets .
Agrochemical Applications
In agrochemical research, fluorinated compounds are employed for their stability and bioactivity:
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The trifluoromethyl substitution enhances resistance to environmental degradation.
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Potential use as precursors for herbicides or insecticides has been explored .
Material Science
The electronic properties of fluorinated arenes contribute to their application in materials science:
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